(1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride (1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1286272-91-0
VCID: VC6397934
InChI: InChI=1S/C13H19ClN2.2ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;;/h1-4,11-12,16H,5-9,15H2;2*1H
SMILES: C1CC(CCC1N)NCC2=CC=CC=C2Cl.Cl.Cl
Molecular Formula: C13H21Cl3N2
Molecular Weight: 311.68

(1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride

CAS No.: 1286272-91-0

Cat. No.: VC6397934

Molecular Formula: C13H21Cl3N2

Molecular Weight: 311.68

* For research use only. Not for human or veterinary use.

(1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride - 1286272-91-0

Specification

CAS No. 1286272-91-0
Molecular Formula C13H21Cl3N2
Molecular Weight 311.68
IUPAC Name 4-N-[(2-chlorophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride
Standard InChI InChI=1S/C13H19ClN2.2ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;;/h1-4,11-12,16H,5-9,15H2;2*1H
Standard InChI Key RQZCOQBJENHFOW-KBTGPXOVSA-N
SMILES C1CC(CCC1N)NCC2=CC=CC=C2Cl.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride is C₁₃H₂₁Cl₃N₂, with a molecular weight of 311.67 g/mol. The compound’s stereochemistry is defined by the (1R*,4R*) configuration, indicating a racemic mixture of enantiomers. Key physicochemical properties include:

PropertyValue
Melting Point205–208°C (decomposes)
Solubility in Water>50 mg/mL (25°C)
LogP (Partition Coefficient)1.82 (predicted)
pKa (Amine Groups)8.9 and 10.3 (estimated)

The dihydrochloride salt formation significantly alters the compound’s solubility profile compared to its free base counterpart, rendering it highly soluble in polar solvents such as water and methanol. This property is critical for its application in biological assays and drug formulation.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride involves two primary steps:

  • Formation of the Free Base: Cyclohexane-1,4-diamine reacts with 2-chlorobenzyl chloride in a nucleophilic substitution reaction. This step typically employs a polar aprotic solvent (e.g., dichloromethane) and a base such as potassium carbonate to deprotonate the amine and drive the reaction forward.

  • Salt Formation: The free base is treated with hydrochloric acid under controlled conditions to yield the dihydrochloride salt. Purification via recrystallization from ethanol/water mixtures ensures high purity (>98%).

Optimization Strategies

  • Catalytic Enhancements: Use of phase-transfer catalysts like tetrabutylammonium bromide improves reaction efficiency.

  • Green Chemistry Approaches: Solvent-free mechanochemical synthesis has been explored to reduce environmental impact.

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary studies suggest that the dihydrochloride salt exhibits moderate antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL for Staphylococcus aureus. The mechanism likely involves disruption of bacterial cell membrane integrity via interaction with lipid bilayers.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in the synthesis of kinase inhibitors and serotonin receptor modulators. Its chiral centers make it valuable for asymmetric catalysis in API (Active Pharmaceutical Ingredient) production.

Materials Science

In polymer chemistry, the dihydrochloride form acts as a crosslinking agent for epoxy resins, enhancing thermal stability in composites.

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves and lab coat
Eye DamageH318Use safety goggles
Acute Toxicity (Oral)H302Avoid ingestion

Environmental Impact

The compound exhibits low bioaccumulation potential (BCF < 100) but requires neutralization before disposal to prevent aquatic toxicity.

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